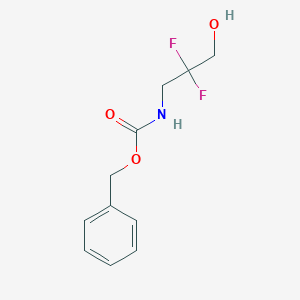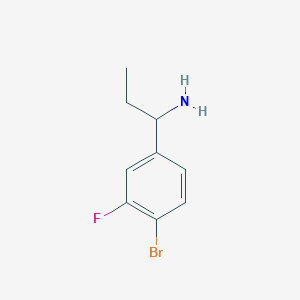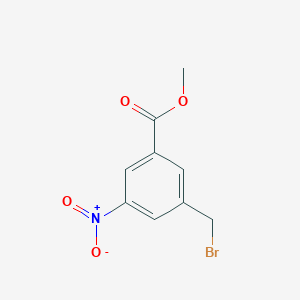![molecular formula C13H22Cl2N2O B1381655 Dihydrochlorure de 1-[2-(propan-2-yloxy)phényl]pipérazine CAS No. 171855-28-0](/img/structure/B1381655.png)
Dihydrochlorure de 1-[2-(propan-2-yloxy)phényl]pipérazine
Vue d'ensemble
Description
1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride is a chemical compound with the molecular formula C13H20N2O.2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-(propan-2-yloxy)phenyl group.
Applications De Recherche Scientifique
1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Méthodes De Préparation
The synthesis of 1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(propan-2-yloxy)aniline and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl group are replaced with other substituents. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[2-(Propan-2-yloxy)phenyl]piperazine: This compound lacks the dihydrochloride component and may exhibit different solubility and reactivity properties.
1-(2-Methoxyphenyl)piperazine: This compound has a methoxy group instead of a propan-2-yloxy group, leading to differences in its chemical and biological properties.
1-(2-Ethoxyphenyl)piperazine:
The uniqueness of 1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-propan-2-yloxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;;/h3-6,11,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNESOHONWJDDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)



![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)



